Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride
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Overview
Description
“Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride” is a chemical compound with the CAS Number: 1126794-67-9 . It has a molecular weight of 179.65 . The compound is available in different forms such as oil , solid , and liquid or solid or semi-solid .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride” is C7H14ClNO2 . The InChI code is 1S/C7H13NO2.ClH/c1-10-7(9)4-6-2-3-8-5-6;/h6,8H,2-5H2,1H3;1H .
Physical And Chemical Properties Analysis
“Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride” has a molecular weight of 179.64 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 179.0713064 g/mol . The topological polar surface area of the compound is 38.3 Ų .
Scientific Research Applications
Synthetic Methodologies and Pharmaceutical Applications Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a compound with significant relevance in the synthesis of pharmaceutical drugs. One of the most notable applications is in the synthesis of (S)-clopidogrel, a thienopyridine class antithrombotic and antiplatelet drug marketed under the names Plavix and Iscover. The compound serves as a precursor in the synthesis of (S)-clopidogrel, highlighting its importance in developing medications with antiaggregant properties. The synthesis methodologies for (S)-clopidogrel have been extensively explored due to its high market value and demand, reflecting the compound's crucial role in pharmaceutical synthesis. This review discusses various synthetic methodologies for (S)-clopidogrel, providing insight into the chemical community's efforts to devise efficient approaches for its production. The review emphasizes the pros and cons of each method, aiming to guide further developments in synthetic strategies for (S)-clopidogrel and potentially other similar pharmaceuticals (Saeed et al., 2017).
Pyrrolidine in Drug Discovery Pyrrolidine rings, including those derived from methyl 2-(pyrrolidin-3-yl)acetate hydrochloride, are extensively utilized in medicinal chemistry due to their versatility and ability to enhance biological activity. The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry and three-dimensional coverage of molecules, enhancing their interaction with biological targets. This review highlights the role of the pyrrolidine scaffold in the development of novel biologically active compounds, covering synthetic strategies and the impact of stereogenicity on the biological profiles of drug candidates. It underscores the potential of pyrrolidine derivatives in designing new therapeutic agents with varied biological activities (Li Petri et al., 2021).
Safety And Hazards
properties
IUPAC Name |
methyl 2-pyrrolidin-3-ylacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-6-2-3-8-5-6;/h6,8H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVXNHFLFAPGGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride | |
CAS RN |
1126794-67-9 |
Source
|
Record name | 3-pyrrolidineacetic acid methyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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